molecular formula C16H20ClN3O B1680938 1H-1,2,4-Triazole-1-ethanol,a-(4-chlorophenyl)-a-(1-cyclopropyl-1-methylethyl)-,(aR)- CAS No. 103183-65-9

1H-1,2,4-Triazole-1-ethanol,a-(4-chlorophenyl)-a-(1-cyclopropyl-1-methylethyl)-,(aR)-

Cat. No.: B1680938
CAS No.: 103183-65-9
M. Wt: 305.80 g/mol
InChI Key: LHDGDQZODHEIPT-INIZCTEOSA-N
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Description

1H-1,2,4-Triazole-1-ethanol,a-(4-chlorophenyl)-a-(1-cyclopropyl-1-methylethyl)-,(aR)- is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-1,2,4-Triazole-1-ethanol,a-(4-chlorophenyl)-a-(1-cyclopropyl-1-methylethyl)-,(aR)- typically involves multi-step organic reactions. A common approach might include:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the chlorophenyl group: This step might involve a substitution reaction using a chlorinated aromatic compound.

    Cyclopropyl and methyl group addition: These groups can be introduced through alkylation reactions.

    Final assembly: The final compound is assembled through a series of coupling reactions under controlled conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This can include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming ketones or carboxylic acids.

    Reduction: Reduction reactions might convert certain functional groups to alcohols or amines.

    Substitution: The triazole ring and chlorophenyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, 1H-1,2,4-Triazole-1-ethanol,a-(4-chlorophenyl)-a-(1-cyclopropyl-1-methylethyl)-,(aR)- can be used as a building block for the synthesis of more complex molecules.

Biology

Biologically, triazole derivatives are known for their antifungal, antibacterial, and antiviral properties. This compound might be investigated for similar activities.

Medicine

In medicine, such compounds are often explored for their potential as therapeutic agents. They might be studied for their efficacy in treating infections or other diseases.

Industry

Industrially, these compounds can be used in the development of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1H-1,2,4-Triazole-1-ethanol,a-(4-chlorophenyl)-a-(1-cyclopropyl-1-methylethyl)-,(aR)- would depend on its specific biological activity. Generally, triazole derivatives exert their effects by interacting with enzymes or receptors, inhibiting their function, and disrupting biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: Another triazole derivative with antifungal activity.

    Itraconazole: Known for its broad-spectrum antifungal properties.

    Voriconazole: Used to treat serious fungal infections.

Uniqueness

What sets 1H-1,2,4-Triazole-1-ethanol,a-(4-chlorophenyl)-a-(1-cyclopropyl-1-methylethyl)-,(aR)- apart might be its specific substituents, which could confer unique biological activities or improved pharmacokinetic properties.

Properties

CAS No.

103183-65-9

Molecular Formula

C16H20ClN3O

Molecular Weight

305.80 g/mol

IUPAC Name

(2R)-2-(4-chlorophenyl)-3-cyclopropyl-3-methyl-1-(1,2,4-triazol-1-yl)butan-2-ol

InChI

InChI=1S/C16H20ClN3O/c1-15(2,12-3-4-12)16(21,9-20-11-18-10-19-20)13-5-7-14(17)8-6-13/h5-8,10-12,21H,3-4,9H2,1-2H3/t16-/m0/s1

InChI Key

LHDGDQZODHEIPT-INIZCTEOSA-N

SMILES

CC(C)(C1CC1)C(CN2C=NC=N2)(C3=CC=C(C=C3)Cl)O

Isomeric SMILES

CC(C)(C1CC1)[C@](CN2C=NC=N2)(C3=CC=C(C=C3)Cl)O

Canonical SMILES

CC(C)(C1CC1)C(CN2C=NC=N2)(C3=CC=C(C=C3)Cl)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

San 89-485
Sandoz 89-485
SDZ 89-485

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1H-1,2,4-Triazole-1-ethanol,a-(4-chlorophenyl)-a-(1-cyclopropyl-1-methylethyl)-,(aR)-
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1H-1,2,4-Triazole-1-ethanol,a-(4-chlorophenyl)-a-(1-cyclopropyl-1-methylethyl)-,(aR)-
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1H-1,2,4-Triazole-1-ethanol,a-(4-chlorophenyl)-a-(1-cyclopropyl-1-methylethyl)-,(aR)-
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1H-1,2,4-Triazole-1-ethanol,a-(4-chlorophenyl)-a-(1-cyclopropyl-1-methylethyl)-,(aR)-

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